REACTION_CXSMILES
|
F[C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].C([O-])([O-])=O.[K+].[K+].[N:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24][NH2:25])[CH:19]=1.[CH3:26][S-:27].[Na+]>CS(C)=O>[CH3:26][S:27][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=1)[NH:25][CH2:24][C:20]1[CH:19]=[N:18][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. for the next 12 h
|
Duration
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12 h
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with ice cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=CC(=C(NCC=2C=NC=CC2)C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |